

2-Chloropyrimidine-4-carbonitrile physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951

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An In-depth Technical Guide to 2-Chloropyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloropyrimidine-4-carbonitrile**, a key intermediate in medicinal chemistry and drug discovery. The information is presented to support research and development activities, with a focus on data clarity, experimental context, and logical relationships.

Core Physical and Chemical Properties

2-Chloropyrimidine-4-carbonitrile is a solid, typically appearing as a white to off-white substance. It is stable under standard laboratory conditions but exhibits reactivity towards strong acids and bases. Proper storage in a cool, dry, and well-ventilated area within a tightly sealed container is recommended to prevent degradation.

Physical Properties

The key physical properties of **2-Chloropyrimidine-4-carbonitrile** are summarized in the table below, providing a ready reference for experimental planning and execution.

Property	Value	Reference(s)
Molecular Formula	$C_5H_2ClN_3$	[1]
Molar Mass	139.54 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	135 - 137 °C	
Boiling Point	331.3 ± 15.0 °C at 760 mmHg	
Density	1.4 ± 0.1 g/cm ³	
Solubility	Insoluble in water; Soluble in DMSO and DMF	
Flash Point	154.2 ± 20.4 °C	

Chemical and Spectroscopic Properties

The chemical identifiers and spectral data provide the basis for the structural confirmation and analytical characterization of **2-Chloropyrimidine-4-carbonitrile**.

Property	Value	Reference(s)
IUPAC Name	2-chloropyrimidine-4-carbonitrile	
CAS Number	75833-38-4	[1]
InChI Key	HXVQPZSXXY0ZMP-UHFFFAOYSA-N	[1]
¹ H NMR	Aromatic protons typically appear in the δ 7.0-9.0 ppm range.	
¹³ C NMR	Aromatic carbons: ~110-160 ppm; Nitrile carbon: ~115-120 ppm.	[2] [3]
IR Spectroscopy	C≡N stretch: ~2220-2240 cm ⁻¹ ; C-Cl stretch: ~600-800 cm ⁻¹ .	[4]
Mass Spectrometry	Molecular Ion (M ⁺): Expected at m/z 139 and 141 (due to ³⁵ Cl/ ³⁷ Cl isotopes).	[1] [5]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of **2-Chloropyrimidine-4-carbonitrile**, based on established methods for related pyrimidine derivatives.

Synthesis of 2-Chloropyrimidine-4-carbonitrile

A plausible synthetic route to **2-Chloropyrimidine-4-carbonitrile** involves the nucleophilic substitution of a chlorine atom on a dichlorinated pyrimidine precursor with a cyanide group. A representative protocol is outlined below.

Reaction: Nucleophilic Aromatic Substitution of Cyanide for Chloride.

Starting Material: 2,4-Dichloropyrimidine Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2,4-dichloropyrimidine in the chosen solvent.
- Reagent Addition: Add a stoichiometric equivalent of sodium or potassium cyanide to the reaction mixture.
- Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts.

Quality Control and Analysis

The purity and identity of synthesized **2-Chloropyrimidine-4-carbonitrile** can be assessed using standard analytical techniques.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Typical Conditions:

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

The identity of the compound can be confirmed by comparing its retention time to that of a known standard and by analyzing the collected fractions using mass spectrometry.

Visualized Workflows and Relationships

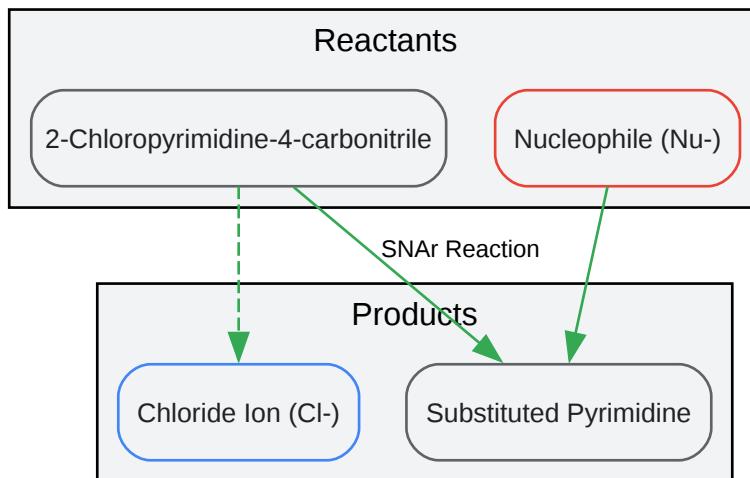
The following diagrams, generated using Graphviz, illustrate key processes and logical relationships relevant to the study and application of **2-Chloropyrimidine-4-carbonitrile**.

Synthetic Pathway

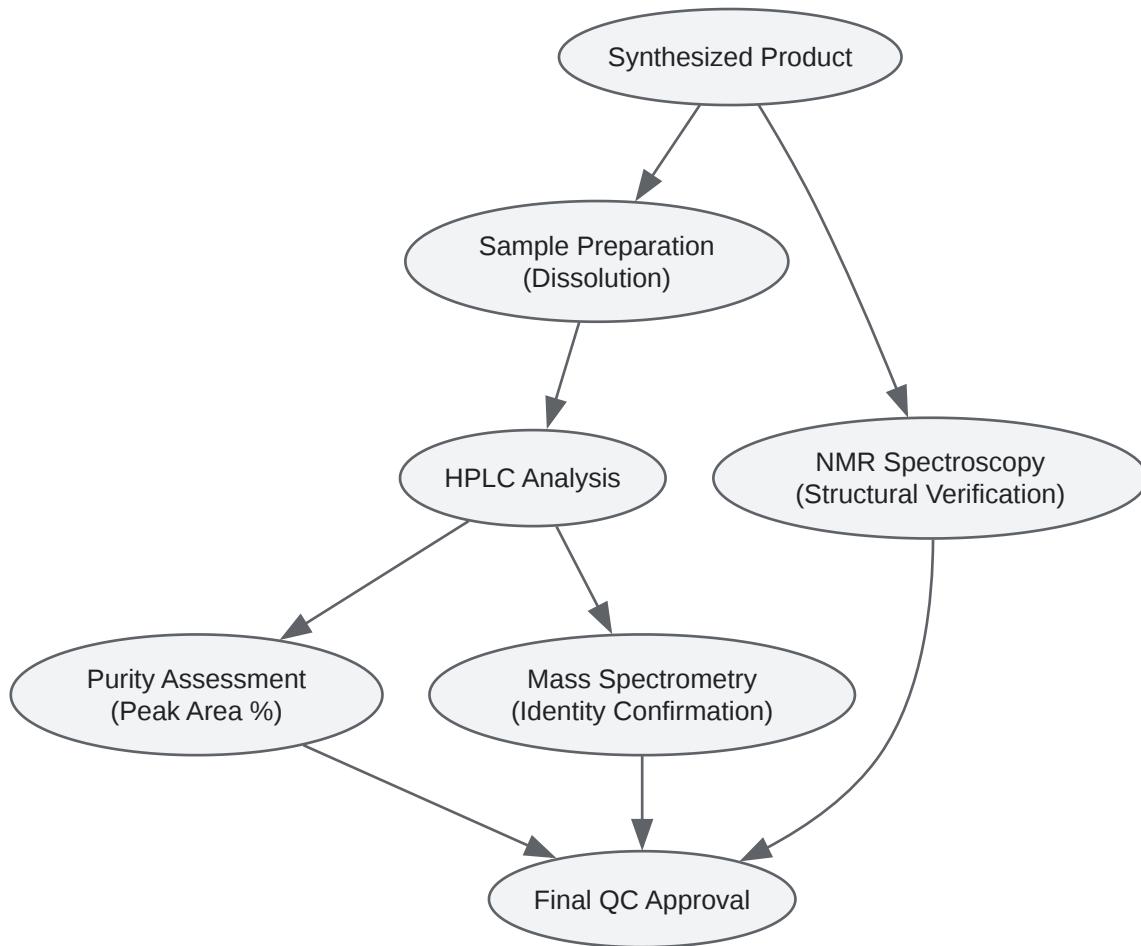
Proposed Synthesis of 2-Chloropyrimidine-4-carbonitrile

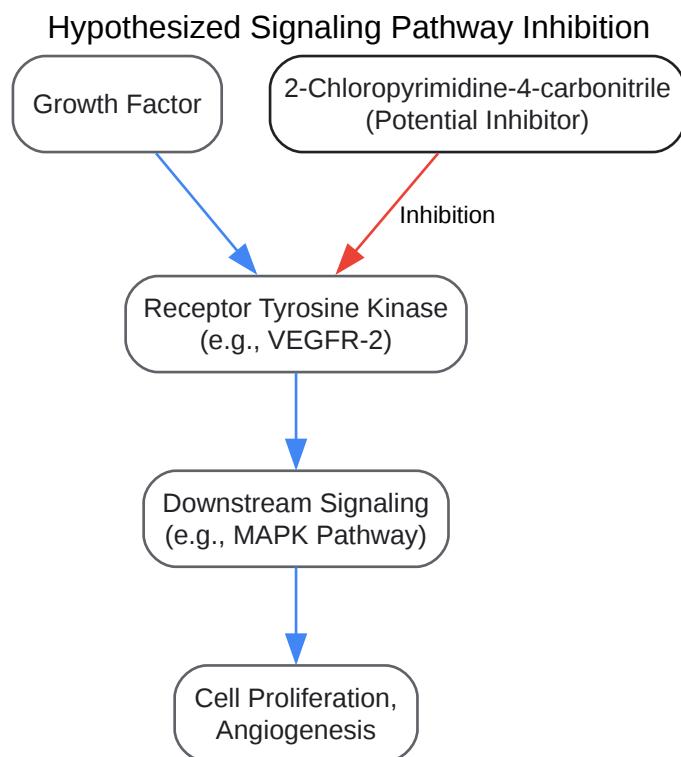


Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)



Analytical Workflow for Quality Control





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- To cite this document: BenchChem. [2-Chloropyrimidine-4-carbonitrile physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180951#2-chloropyrimidine-4-carbonitrile-physical-and-chemical-properties]

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